L-703,606-Oxalatsalzhydrat

Übersicht

Beschreibung

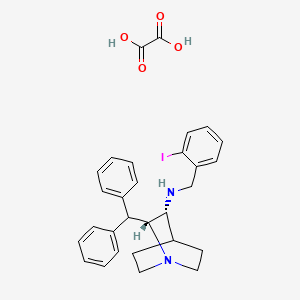

L-703,606 Oxalat ist ein potenter und selektiver Antagonist des Neurokinin-1 (NK1)-Rezeptors. Diese Verbindung wird in der wissenschaftlichen Forschung häufig eingesetzt, insbesondere in Studien zur Magensäuresekretion und zu Neuropeptid-Rezeptorsystemen . Seine chemische Struktur ist cis-2-(Diphenylmethyl)-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amin-Oxalatsalz .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-703,606 Oxalat umfasst mehrere Schritte, beginnend mit der Bildung der Azabicyclo[2.2.2]octan-Grundstruktur. Die wichtigsten Schritte umfassen:

Bildung des Azabicyclo[2.2.2]octan-Grundkörpers: Dies wird durch eine Reihe von Cyclisierungsreaktionen erreicht.

Einführung der Diphenylmethyl- und Iodophenylgruppen: Diese Gruppen werden über nucleophile Substitutionsreaktionen eingeführt.

Bildung des Oxalatsalzes: Der letzte Schritt beinhaltet die Reaktion der freien Base mit Oxalsäure unter Bildung des Oxalatsalzes.

Industrielle Produktionsmethoden

Die industrielle Produktion von L-703,606 Oxalat folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Dies beinhaltet die Verwendung von hochwirksamen Reagenzien und Bedingungen sowie Reinigungstechniken wie Umkristallisation und Chromatographie, um die Reinheit des Endprodukts zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

L-703,606 Oxalat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung in Studien zu nucleophilen Substitutions- und Cyclisierungsreaktionen verwendet.

Biologie: Untersucht für seine Rolle in Neuropeptid-Rezeptorsystemen und seine Auswirkungen auf die Magensäuresekretion.

Medizin: Erforscht als potenzielles Therapeutikum für Erkrankungen, bei denen eine NK1-Rezeptor-Antagonisierung eine Rolle spielt, wie Übelkeit und Erbrechen.

Industrie: Wird bei der Entwicklung neuer Arzneimittel eingesetzt und als Referenzverbindung in der Qualitätskontrolle

Wirkmechanismus

L-703,606 Oxalat übt seine Wirkung aus, indem es selektiv den NK1-Rezeptor antagonisiert. Dieser Rezeptor ist an der Regulation verschiedener physiologischer Prozesse beteiligt, darunter Schmerzempfindung, Stressreaktion und Magensäuresekretion. Durch Blockierung des NK1-Rezeptors hemmt L-703,606 Oxalat die Bindung seines natürlichen Liganden, Substanz P, und moduliert so diese physiologischen Prozesse .

Wirkmechanismus

Target of Action

L-703,606 oxalate salt hydrate is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor . The NK1 receptor is a G-protein coupled receptor found in the central and peripheral nervous system, known for its affinity for the neuropeptide substance P .

Mode of Action

As an antagonist, L-703,606 oxalate salt hydrate binds to the NK1 receptor, thereby blocking the binding of substance P . This prevents the activation of the receptor and the subsequent intracellular signaling pathways .

Biochemical Pathways

The NK1 receptor is involved in various physiological processes, including pain perception, stress response, and inflammatory responses . By blocking the NK1 receptor, L-703,606 oxalate salt hydrate can potentially modulate these processes .

Pharmacokinetics

It is soluble in dmso , which suggests that it may be administered in a suitable vehicle for in vivo studies.

Result of Action

In vitro studies have shown that L-703,606 oxalate salt hydrate can block the stimulation of proliferation induced by substance P . It also attenuates the effects of substance P on NK1R, GSK-3β, and β-catenin expression .

Action Environment

The action of L-703,606 oxalate salt hydrate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, pH, and the presence of other substances in the environment . .

Biochemische Analyse

Biochemical Properties

L-703,606 oxalate salt hydrate plays a crucial role in biochemical reactions by interacting with the NK-1 tachykinin receptor. This receptor is involved in various physiological processes, including pain transmission, inflammation, and stress responses. L-703,606 oxalate salt hydrate binds to the NK-1 receptor with high affinity, thereby inhibiting the binding of its natural ligand, substance P . This inhibition prevents the downstream signaling pathways that are typically activated by substance P, leading to a reduction in pain and inflammation .

Cellular Effects

L-703,606 oxalate salt hydrate exerts significant effects on various cell types and cellular processes. In neuronal cells, it inhibits the NK-1 receptor, which is known to play a role in pain perception and stress responses . By blocking this receptor, L-703,606 oxalate salt hydrate can reduce the release of pro-inflammatory cytokines and other mediators involved in pain and inflammation . Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, further highlighting its impact on cellular function .

Molecular Mechanism

The molecular mechanism of action of L-703,606 oxalate salt hydrate involves its binding to the NK-1 receptor, thereby preventing the binding of substance P . This competitive inhibition blocks the receptor’s activation and subsequent signaling cascades. The inhibition of NK-1 receptor signaling leads to a decrease in the release of pro-inflammatory mediators and a reduction in pain and inflammation . Furthermore, L-703,606 oxalate salt hydrate may also modulate gene expression by influencing transcription factors and other regulatory proteins involved in the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-703,606 oxalate salt hydrate have been observed to change over time. The compound is relatively stable under desiccated conditions and can maintain its activity for extended periods . Its stability may be compromised in the presence of moisture, leading to degradation and a reduction in its efficacy . Long-term studies have shown that L-703,606 oxalate salt hydrate can have sustained effects on cellular function, particularly in reducing inflammation and pain over prolonged periods .

Dosage Effects in Animal Models

The effects of L-703,606 oxalate salt hydrate vary with different dosages in animal models. At lower doses, the compound effectively inhibits the NK-1 receptor and reduces pain and inflammation without causing significant adverse effects . At higher doses, L-703,606 oxalate salt hydrate may exhibit toxic effects, including potential hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

L-703,606 oxalate salt hydrate is involved in various metabolic pathways, primarily through its interaction with the NK-1 receptor . The compound is metabolized in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism results in the formation of various metabolites, which are subsequently excreted through the kidneys . The metabolic pathways of L-703,606 oxalate salt hydrate can influence its efficacy and safety profile, highlighting the importance of understanding its biotransformation .

Transport and Distribution

The transport and distribution of L-703,606 oxalate salt hydrate within cells and tissues are mediated by various transporters and binding proteins . The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, L-703,606 oxalate salt hydrate can accumulate in specific tissues, such as the liver and kidneys, where it undergoes metabolism and excretion . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential .

Subcellular Localization

L-703,606 oxalate salt hydrate is primarily localized to the cell membrane, where it interacts with the NK-1 receptor . This subcellular localization is crucial for its activity, as it allows the compound to effectively inhibit receptor signaling . Additionally, L-703,606 oxalate salt hydrate may undergo post-translational modifications that influence its targeting to specific cellular compartments . These modifications can affect the compound’s activity and function, further highlighting the importance of understanding its subcellular localization .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-703,606 oxalate involves multiple steps, starting with the formation of the core azabicyclo[2.2.2]octane structure. The key steps include:

Formation of the azabicyclo[2.2.2]octane core: This is achieved through a series of cyclization reactions.

Introduction of the diphenylmethyl and iodophenyl groups: These groups are introduced via nucleophilic substitution reactions.

Formation of the oxalate salt: The final step involves the reaction of the free base with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of L-703,606 oxalate follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents and conditions, as well as purification techniques such as recrystallization and chromatography to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-703,606 Oxalat unterliegt mehreren Arten chemischer Reaktionen, darunter:

Nucleophile Substitution: Diese Reaktion wird zur Einführung der Diphenylmethyl- und Iodophenylgruppen verwendet.

Cyclisierung: Diese Reaktion bildet den Azabicyclo[2.2.2]octan-Grundkörper.

Salzbildung: Die Reaktion mit Oxalsäure bildet das Oxalatsalz.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Häufige Reagenzien sind Alkylhalogenide und Nucleophile wie Amine.

Cyclisierung: Diese Reaktion erfordert oft Katalysatoren und bestimmte Temperaturbedingungen.

Salzbildung: Oxalsäure wird zur Bildung des Oxalatsalzes verwendet.

Hauptprodukte

Das Hauptprodukt dieser Reaktionen ist L-703,606 Oxalat, wobei sich Zwischenprodukte wie die freie Base und verschiedene substituierte Derivate bilden .

Vergleich Mit ähnlichen Verbindungen

L-703,606 Oxalat ist einzigartig in seiner hohen Potenz und Selektivität für den NK1-Rezeptor. Zu ähnlichen Verbindungen gehören:

Aprepitant: Ein weiterer NK1-Rezeptor-Antagonist, der klinisch zur Vorbeugung von Übelkeit und Erbrechen eingesetzt wird.

Rolapitant: Ein langwirksamer NK1-Rezeptor-Antagonist mit ähnlichen Anwendungen.

Fosnetupitant: Ein Prodrug von Netupitant, das ebenfalls für seine NK1-Rezeptor-Antagonisierung eingesetzt wird

Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich aber in ihren pharmakokinetischen Eigenschaften und klinischen Anwendungen.

Eigenschaften

IUPAC Name |

2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29IN2.C2H2O4/c28-24-14-8-7-13-23(24)19-29-26-22-15-17-30(18-16-22)27(26)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21;3-1(4)2(5)6/h1-14,22,25-27,29H,15-19H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLWXEPQCNQPNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5I.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (15S,16R,18R)-16-methoxy-4,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1673860.png)

![2-[2-ethyl-3,5-dihydroxy-6-[3-methoxy-4-(2-morpholin-4-ylethoxy)benzoyl]phenyl]-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B1673876.png)

![5,11-Dihydro-5-(2-diethylaminoethylamino)[1]benzoxepino[3,4-b]pyridine](/img/structure/B1673877.png)